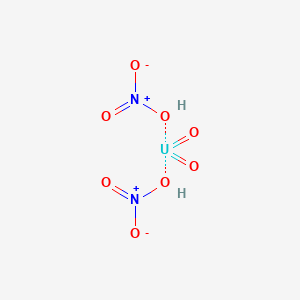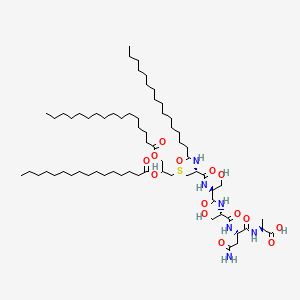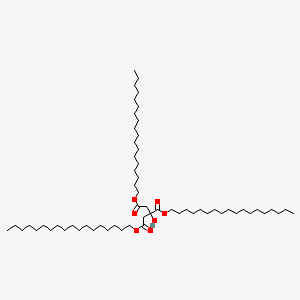
Uranium nitrate oxide (UO2(NO3)2)
Overview
Description
Uranium nitrate oxide, also known as uranyl nitrate, is a yellow-green solid compound with the chemical formula UO2(NO3)2. It is highly soluble in water, ethanol, and acetone. This compound is of significant interest due to its applications in nuclear fuel processing and its role as an intermediate in the preparation of other uranium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium nitrate oxide can be synthesized by reacting uranium salts with nitric acid. The reaction typically involves dissolving uranium dioxide (UO2) in concentrated nitric acid, resulting in the formation of uranyl nitrate. The reaction can be represented as follows:
UO2+2HNO3→UO2(NO3)2+H2O
This reaction is carried out under controlled conditions to ensure complete dissolution and formation of the desired product .
Industrial Production Methods: In industrial settings, uranium nitrate oxide is produced by dissolving decladded spent nuclear fuel rods or yellowcake in nitric acid. The resulting solution is then processed to separate and purify the uranyl nitrate. This method is crucial for the reprocessing of nuclear fuels and the preparation of uranium hexafluoride for isotope separation .
Chemical Reactions Analysis
Types of Reactions: Uranium nitrate oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uranium trioxide (UO3) and other higher oxides.
Reduction: It can be reduced to uranium dioxide (UO2) or other lower oxidation states.
Substitution: It can react with other reagents to form different uranium compounds.
Common Reagents and Conditions:
Oxidation: Heating uranyl nitrate in the presence of oxygen or air can lead to the formation of uranium trioxide.
Reduction: Reducing agents such as hydrogen or hydrazine can convert uranyl nitrate to uranium dioxide.
Substitution: Reactions with alkali metal nitrates can form complex salts like MI[UO2(NO3)3] (where MI represents an alkali metal).
Major Products:
Oxidation: Uranium trioxide (UO3)
Reduction: Uranium dioxide (UO2)
Substitution: Complex uranium salts .
Scientific Research Applications
Uranium nitrate oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical analyses and synthesis of other uranium compounds.
Biology: It has applications in biological staining and microscopy due to its ability to bind to certain biological molecules.
Medicine: It is used in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It plays a crucial role in the nuclear industry for fuel reprocessing and preparation of nuclear materials .
Mechanism of Action
The mechanism by which uranium nitrate oxide exerts its effects involves its ability to undergo redox reactions and form complexes with various ligands. The uranyl ion (UO2^2+) is highly reactive and can interact with different molecular targets, including proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, which is the basis for its applications in biological staining and radiopharmaceuticals .
Comparison with Similar Compounds
- Uranium trioxide (UO3)
- Uranium dioxide (UO2)
- Uranyl chloride (UO2Cl2)
- Uranyl sulfate (UO2SO4)
Comparison: Uranium nitrate oxide is unique due to its high solubility in water and organic solvents, which makes it highly versatile for various applications. Unlike uranium dioxide, which is primarily used as a nuclear fuel, uranium nitrate oxide is more commonly used in chemical synthesis and analytical applications. Its ability to form complex salts with alkali metals also sets it apart from other uranium compounds .
Properties
IUPAC Name |
dioxouranium;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNHKOAYQRSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037136 | |
| Record name | Uranium nitrate oxide (UO2(NO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-06-4, 36478-76-9 | |
| Record name | Uranyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036478769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uranium nitrate oxide (UO2(NO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(nitrato-O)dioxouranium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















